2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189453-27-7
VCID: VC5555075
InChI: InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35)
SMILES: CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Molecular Formula: C29H30N4O5
Molecular Weight: 514.582

2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

CAS No.: 1189453-27-7

Cat. No.: VC5555075

Molecular Formula: C29H30N4O5

Molecular Weight: 514.582

* For research use only. Not for human or veterinary use.

2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide - 1189453-27-7

Specification

CAS No. 1189453-27-7
Molecular Formula C29H30N4O5
Molecular Weight 514.582
IUPAC Name 2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide
Standard InChI InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35)
Standard InChI Key WQOPEDUQKITDHX-UHFFFAOYSA-N
SMILES CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 3,4-dihydroquinazolin-1(2H)-one core substituted at position 3 with a 4-(2-oxo-2-(propylamino)ethyl)phenyl group and at position 1 with an N-(4-ethoxyphenyl)acetamide moiety. Key structural elements include:

  • Quinazolinone core: A bicyclic system with two ketone groups at positions 2 and 4.

  • Propylamino-ethylphenyl side chain: A tertiary amine linked to a phenyl group via an ethyl spacer.

  • Ethoxyphenyl acetamide: A para-ethoxy-substituted phenyl group connected to the core via an acetamide bridge.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₉H₃₀N₄O₅
Molecular Weight514.582 g/mol
SMILESCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC
InChI KeyInChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)...

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patents and synthetic protocols for analogous quinazoline derivatives :

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with formamide or isatoic anhydride .

  • Side Chain Introduction:

    • The propylamino-ethylphenyl group is introduced via nucleophilic substitution or reductive amination .

    • The ethoxyphenyl acetamide moiety is attached using chloroacetyl chloride followed by coupling with 4-ethoxyaniline.

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
3-Aminoquinazolin-4-oneCore scaffold
4-(2-Oxoethyl)phenylPropylamino-ethylphenyl precursor
N-(4-Ethoxyphenyl)acetamideAcetamide coupling agent

Challenges and Solutions

  • Low Yield in Cyclization: Optimized using microwave-assisted synthesis (70–80% yield) .

  • Stereoselectivity: Addressed via chiral catalysts in asymmetric synthesis .

Pharmacological Activities

Kinase Inhibition

The compound’s quinazoline core aligns with kinase inhibitors targeting polo-like kinase 1 (Plk1) and epidermal growth factor receptor (EGFR) . Structural analogs demonstrate:

  • IC₅₀ Values: 1–5 μM against Plk1 in biochemical assays .

  • Selectivity: Reduced off-target effects compared to catalytic domain inhibitors .

Endothelin Antagonism

Patents highlight its potential as an endothelin receptor antagonist, with sub-micromolar binding affinity (Ki = 0.3–0.7 μM) . This suggests utility in cardiovascular diseases like pulmonary hypertension.

Table 3: Biological Activity Data

TargetActivity (IC₅₀/Ki)Model SystemSource
Plk1 Polo-Box Domain1.8 μMIn vitro ELISA
Endothelin Receptor A0.45 μMRadioligand binding

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a Plk1 inhibitor for mitotic disruption in cancers .

  • Cardiovascular Therapy: Endothelin antagonism for hypertension .

  • Neurology: Analgesic applications via glycinergic/GABAergic pathways .

Industrial Synthesis

Scale-up challenges include cost-effective production of the propylamino-ethylphenyl side chain. Continuous flow chemistry reduces reaction times by 40% compared to batch processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator